molecular formula C22H26N2O4 B14040347 (R)-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate

(R)-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No.: B14040347
M. Wt: 382.5 g/mol
InChI Key: ZYCRGNCTOGFHLM-KKSFZXQISA-N
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Description

®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenoxy group, and an acetamidoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with proteins makes it useful in structural biology and drug design .

Medicine

In medicinal chemistry, ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications .

Mechanism of Action

The mechanism of action of ®-benzyl 3-(4-((S)-1-acetamidoethyl)phenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds with amino acid residues, while the acetamido group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

benzyl (3S)-3-[4-[(1S)-1-acetamidoethyl]phenoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-16(23-17(2)25)19-8-10-20(11-9-19)28-21-12-13-24(14-21)22(26)27-15-18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3,(H,23,25)/t16-,21-/m0/s1

InChI Key

ZYCRGNCTOGFHLM-KKSFZXQISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)O[C@H]2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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